molecular formula CH2=C(CH3)COO(C2H5)<br>C6H10O2<br>C6H10O2 B166134 Ethyl methacrylate CAS No. 97-63-2

Ethyl methacrylate

Cat. No.: B166134
CAS No.: 97-63-2
M. Wt: 114.14 g/mol
InChI Key: SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Description

Ethyl methacrylate is an organic compound with the formula C₂H₅O₂CC(CH₃)=CH₂. It is a colorless liquid commonly used as a monomer in the preparation of acrylate polymers . This compound is known for its role in producing various polymers and copolymers, which are utilized in numerous industrial applications.

Mechanism of Action

Target of Action

Ethyl methacrylate (EMA) is a common monomer used for the preparation of acrylate polymers . It is typically polymerized under free-radical conditions . The primary target of EMA is the polymerization process where it contributes to the formation of acrylate polymers .

Mode of Action

EMA interacts with its targets through a process known as free-radical polymerization . This process involves the reaction of EMA with other monomers to form a polymer chain. The polymerization of EMA is typically initiated by free radicals, which are atoms, molecules, or ions with unpaired electrons .

Biochemical Pathways

The polymerization of EMA affects the biochemical pathways involved in the formation of acrylate polymers . These polymers have various applications in industries such as biomedical, agricultural, and electronics . The exact biochemical pathways affected by EMA and the downstream effects of these pathways are complex and depend on the specific conditions and other monomers involved in the polymerization process .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EMA is limited. It is known that ema is a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body following inhalation

Result of Action

The primary result of EMA’s action is the formation of acrylate polymers . These polymers have various applications, including the production of coatings, adhesives, and sealants . On a molecular and cellular level, EMA can cause irritation to the eyes and skin . In a study, it was found that a concentration of EMA reduced the cardiac rate, the force of contraction, and the coronary flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methacrylate can be synthesized through the esterification of methacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves heating the mixture to promote esterification, followed by the removal of water to drive the reaction towards the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves several steps:

    Raw Material Preparation: Methacrylic acid is purified, and ethanol is dehydrated to ensure high-quality reactants.

    Esterification Reaction: Methacrylic acid and ethanol are combined in a reactor with a catalyst, and the mixture is heated to facilitate the esterification process.

    Dewatering: Water produced during the reaction is continuously removed to shift the equilibrium towards the desired product.

    Neutralization and Distillation: The reaction mixture is neutralized, and unreacted methacrylic acid and ethanol are separated through distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Free-Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.

Major Products:

Comparison with Similar Compounds

Ethyl methacrylate is similar to other methacrylate esters, such as mthis compound and butyl methacrylate. it has unique properties that distinguish it from these compounds:

    Mthis compound: Has a lower molecular weight and boiling point compared to this compound.

    Butyl Methacrylate: Has a higher molecular weight and boiling point than this compound.

Properties

IUPAC Name

ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3
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InChI Key

SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=C)C
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Molecular Formula

C6H10O2, Array
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Related CAS

9003-42-3, 26814-01-7, 26814-02-8
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DSSTOX Substance ID

DTXSID1025308
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Molecular Weight

114.14 g/mol
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Physical Description

Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor.
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Boiling Point

243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F
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Flash Point

60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor
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Density

0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151
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Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94
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Vapor Pressure

14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F
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Impurities

Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol.
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Color/Form

Colorless, liquid

CAS No.

97-63-2, 9003-42-3
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Melting Point

-103 °F (NTP, 1992), -75 °C, -103 °F
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Synthesis routes and methods I

Procedure details

Into a test tube, were placed 50 g of polymerizable monomer containing silicon containing compound (A) obtained in Manufacturing Example 1, 25g of methyl methacrylate, 10 g of ethyleneglycol monomethacrylate, 5g of ethyleneglycol dimethacrylate, 10 g of ethyl methacrylate and 0.lg of azobisisobutyronitrile and after purging the air with nitrogen gas, the tube was sealed. The content was polymerized by UV irradiation at 40° C. for 18 hours and then by heating at 110° C. for 6 hours to obtain a colorless, solid stick, vinyl polymer containing silicon.
[Compound]
Name
5g
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Synthesis routes and methods II

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
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Synthesis routes and methods III

Procedure details

It is just as possible to use an excess of methacrylic anhydride, for example 20 mol %. In this case, after the reaction of the hydroxyacrylate (II) is as complete as possible, the excess methacrylic anhydride is destroyed by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol. This method is particularly recommended with longer-chained compounds (n=3-100). The excess methacrylic anhydride guarantees the most complete possible conversion of the hydroxy compound; the subsequent reaction of the methacrylic anhydride to give ethyl methacrylate and methacrylic acid, for example, ensures easier separation of these components with lower boiling points than methacrylic anhydride.
Quantity
0 (± 1) mol
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Name
hydroxyacrylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl methacrylate
Reactant of Route 2
Ethyl methacrylate
Reactant of Route 3
Reactant of Route 3
Ethyl methacrylate
Reactant of Route 4
Reactant of Route 4
Ethyl methacrylate
Reactant of Route 5
Reactant of Route 5
Ethyl methacrylate
Reactant of Route 6
Reactant of Route 6
Ethyl methacrylate

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